1,2,4-Tribromo-5-fluorobenzene
Overview
Description
1,2,4-Tribromo-5-fluorobenzene is a chemical compound with the molecular formula C6H2Br3F . It has an average mass of 332.790 Da and a monoisotopic mass of 329.769043 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three bromine atoms and one fluorine atom . For a more detailed structure, please refer to resources like ChemSpider .Scientific Research Applications
Polymer Chemistry and Organic Synthesis
1,2,4-Tribromo-5-fluorobenzene and its derivatives are utilized in various applications in polymer chemistry and organic synthesis. For example, 1,3,5-triazido-2,4,6-tribromobenzene, which can be derived from this compound, is used as a photoactive cross-linking reagent in polymer chemistry. This derivative also serves as a starting compound in the synthesis of new organic magnetic materials (Chapyshev & Chernyak, 2013).
Material Science and Engineering
In material science and engineering, the compound has been shown to contribute to the development of advanced materials. An example is the synthesis of hyperbranched poly(arylene ether)s using a trifluoromethyl-activated trifluoro monomer derived from this compound. These materials exhibit high molecular weight, excellent thermal stability, and higher glass transition temperatures compared to their linear analogs (Banerjee, Komber, Häussler, & Voit, 2009).
Organometallic Chemistry
This compound and related compounds are used in organometallic chemistry. They serve as versatile solvents and ligands in transition-metal-based catalysis and organometallic reactions. These compounds, owing to the presence of fluorine substituents, generally bind weakly to metal centers, allowing their use as non-coordinating solvents or easily displaced ligands (Pike, Crimmin, & Chaplin, 2017).
Electronic and Optical Materials
The derivatives of this compound are significant in the study of electronic properties, such as the stabilization of carbocations and radicals in organic chemistry. These properties are essential for the development of new electronic and optical materials (Creary, Chormanski, Peirats, & Renneburg, 2017).
Environmental Science
In environmental science, the transformation of monofluorophenols by microorganisms, involving derivatives of this compound, sheds light on the biotransformation processes of fluorinated compounds. This research is crucial for understanding the environmental impact and degradation pathways of such compounds (Finkelstein, Baskunov, Boersma, Vervoort, Golovlev, van Berkel, Golovleva, & Rietjens, 2000).
Properties
IUPAC Name |
1,2,4-tribromo-5-fluorobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br3F/c7-3-1-5(9)6(10)2-4(3)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMIZXKJMCFKET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br3F | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50547359 | |
Record name | 1,2,4-Tribromo-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7655-70-1 | |
Record name | 1,2,4-Tribromo-5-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50547359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.